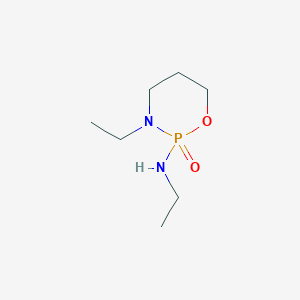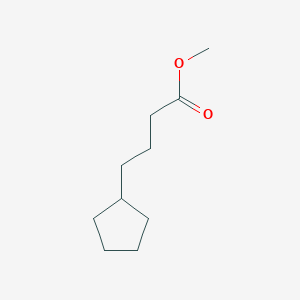
Methyl 4-cyclopentylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-cyclopentylbutanoate is an organic compound belonging to the ester family Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-cyclopentylbutanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-cyclopentylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Grignard reagents or organolithium compounds.
Major Products:
Oxidation: 4-cyclopentylbutanoic acid.
Reduction: 4-cyclopentylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-cyclopentylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the fragrance and flavor industry for its pleasant aroma and as a component in perfumes and flavorings.
Mécanisme D'action
The mechanism of action of methyl 4-cyclopentylbutanoate depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can then exert its effects on molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Methyl 4-cyclohexylbutanoate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Methyl 4-cyclopropylbutanoate: Contains a cyclopropyl group, leading to different chemical properties.
Uniqueness: Methyl 4-cyclopentylbutanoate is unique due to its cyclopentyl group, which imparts distinct steric and electronic effects compared to other cycloalkyl esters. These differences can influence its reactivity, biological activity, and applications in various fields.
Propriétés
Numéro CAS |
53393-88-7 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
methyl 4-cyclopentylbutanoate |
InChI |
InChI=1S/C10H18O2/c1-12-10(11)8-4-7-9-5-2-3-6-9/h9H,2-8H2,1H3 |
Clé InChI |
AVHYFUMPMJDUTH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCC1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


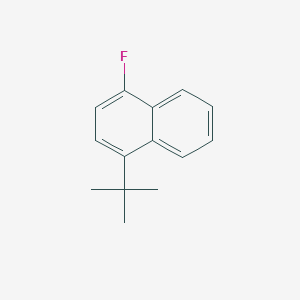
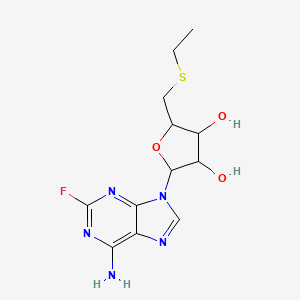
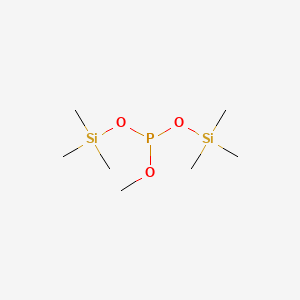
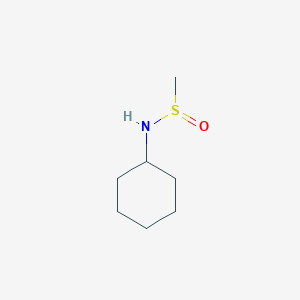
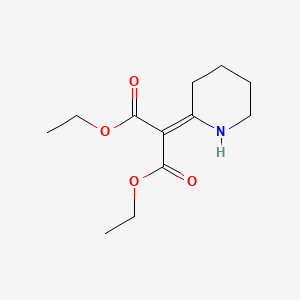
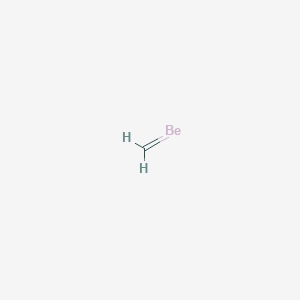


![2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14643517.png)

